

Application Notes and Protocols: Ethyl 5-oxooxepane-4-carboxylate in Medicinal Chemistry

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Compound of Interest

Compound Name: Ethyl 5-oxooxepane-4-carboxylate

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Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utility of **Ethyl 5-oxooxepane-4-carboxylate** as a versatile building block in medicinal chemistry. The oxepane scaffold is a privileged motif found in numerous biologically active natural products, exhibiting a wide range of therapeutic properties. **Ethyl 5-oxooxepane-4-carboxylate**, a commercially available derivative, incorporates this valuable seven-membered oxygen-containing ring system with a strategically positioned β -keto ester functionality. This unique combination of features allows for a diverse array of synthetic transformations, making it an attractive starting point for the construction of complex molecular architectures and novel therapeutic agents. These notes detail the significance of the oxepane core, the synthetic potential of the β -keto ester moiety, and provide detailed protocols for key synthetic applications, including C-C bond formation and the synthesis of fused heterocyclic systems.

The Oxepane Scaffold: A Privileged Structure in Medicinal Chemistry

The seven-membered oxepane ring is a recurring structural motif in a significant number of natural products, particularly those of marine origin. These compounds have demonstrated a

broad spectrum of biological activities, including potent anticancer, antibacterial, and antifungal properties. The prevalence of the oxepane core in these bioactive molecules suggests that it represents a "privileged" scaffold, meaning it is a molecular framework that is more likely to bind to biological targets and exhibit drug-like properties.

The inherent flexibility and three-dimensional nature of the oxepane ring allow for precise spatial orientation of substituents, which is crucial for effective interaction with the binding sites of proteins and other biological macromolecules. Conformational analysis of oxepane has shown that it can adopt several low-energy conformations, providing a scaffold that can adapt to various biological targets. This conformational flexibility, combined with the polarity introduced by the ether oxygen, contributes to the favorable pharmacokinetic and pharmacodynamic properties of many oxepane-containing compounds.

Ethyl 5-oxooxepane-4-carboxylate: A Versatile Synthetic Intermediate

Ethyl 5-oxooxepane-4-carboxylate (CAS 938181-32-9) is a readily available synthetic building block that provides access to the valuable oxepane scaffold. Its key structural feature is the β -keto ester functionality, a classic and highly versatile synthon in organic chemistry. The protons on the carbon alpha to both the ketone and the ester (C4) are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile that can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions.

The presence of both a ketone and an ester group allows for selective or sequential reactions, providing a platform for the introduction of diverse functional groups and the construction of complex molecular architectures. This makes **Ethyl 5-oxooxepane-4-carboxylate** an ideal starting material for the synthesis of libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs.

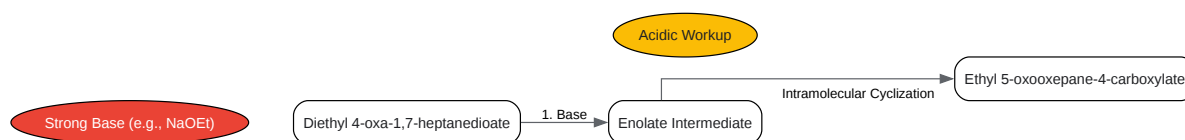
Synthetic Protocols and Applications

The following protocols are designed to serve as a starting point for the synthetic elaboration of **Ethyl 5-oxooxepane-4-carboxylate**. The reaction conditions are based on well-established methodologies for analogous cyclic β -keto esters and can be optimized for specific substrates and desired outcomes.

Proposed Synthesis of Ethyl 5-oxooxepane-4-carboxylate

While a specific literature preparation for **Ethyl 5-oxooxepane-4-carboxylate** is not readily available, a plausible and efficient route is the Dieckmann condensation of an appropriate acyclic diester. The Dieckmann condensation is a robust intramolecular Claisen condensation widely used for the synthesis of cyclic β -keto esters, particularly five- and six-membered rings. [1][2][3][4][5][6] This approach can be extended to the formation of seven-membered rings, albeit sometimes with lower yields due to entropic factors.

The proposed precursor for the Dieckmann condensation would be diethyl 4-oxa-1,7-heptanedioate.



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Figure 1: Proposed synthesis of **Ethyl 5-oxooxepane-4-carboxylate** via Dieckmann condensation.

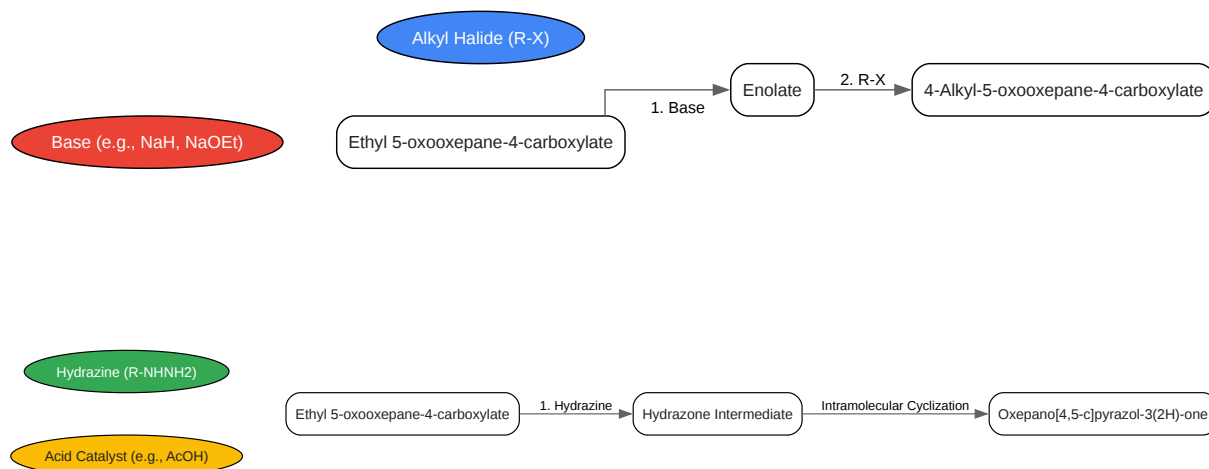
Protocol 1: Proposed Dieckmann Condensation

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
- **Addition of Diester:** To the stirred solution of sodium ethoxide, add a solution of diethyl 4-oxa-1,7-heptanedioate (1.0 equivalent) in anhydrous ethanol dropwise at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

- **Workup:** After completion of the reaction, cool the mixture to room temperature and neutralize with a slight excess of aqueous hydrochloric acid.
- **Extraction:** Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

C-Alkylation of Ethyl 5-oxooxepane-4-carboxylate

The introduction of alkyl substituents at the C4 position is a fundamental transformation for creating structural diversity. This reaction proceeds via the formation of the enolate, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide.[7]



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